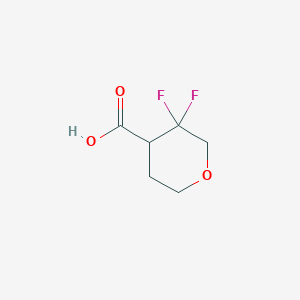

3,3-Difluorooxane-4-carboxylic acid

Description

3,3-Difluorooxane-4-carboxylic acid is a fluorinated derivative of oxane (tetrahydropyran) with a carboxylic acid functional group at position 4 and two fluorine atoms at position 3. The compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine substituents, which can enhance metabolic stability and modulate physicochemical properties.

Propriétés

IUPAC Name |

3,3-difluorooxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)3-11-2-1-4(6)5(9)10/h4H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLIATFXEYJWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorooxane-4-carboxylic acid typically involves the fluorination of tetrahydro-2H-pyran-4-carboxylic acid. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Difluorooxane-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used.

Reduction: Reagents like or are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

3,3-Difluorooxane-4-carboxylic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow it to act as a bioisostere for other functional groups, enhancing the pharmacological properties of drug candidates.

- Bioisosteric Replacement : The incorporation of difluorinated groups can improve the metabolic stability and bioavailability of drugs. For instance, 3,3-difluorooxane derivatives have been explored for their potential in developing new anti-cancer agents and antiviral drugs due to their ability to modulate biological activity effectively .

- Synthesis of Antimicrobial Agents : This compound has been utilized in the synthesis of novel bactericides and fungicides. Its derivatives are reported to exhibit potent activity against various pathogens while maintaining low toxicity profiles .

Agrochemical Applications

In agrochemistry, 3,3-difluorooxane-4-carboxylic acid is recognized for its role in developing new pesticides and herbicides.

- Pesticidal Activity : The compound is a key precursor in synthesizing pyrazole-based pesticides like fluopyram and bixafen, which are noted for their effectiveness against a broad spectrum of agricultural pests . These compounds leverage the difluorinated moiety to enhance their interaction with biological targets in pests.

- Environmental Impact : The low toxicity and high efficiency of difluorinated agrochemicals contribute to more sustainable agricultural practices. Research indicates that these compounds can reduce environmental residues compared to traditional pesticides .

Organic Synthesis

The versatility of 3,3-difluorooxane-4-carboxylic acid extends to various organic synthesis applications.

- Synthetic Intermediates : It is used as an intermediate in synthesizing complex organic molecules through various reaction pathways, including condensation and cyclization reactions. The ability to form stable intermediates enhances reaction yields and simplifies purification processes .

- Catalytic Processes : Recent studies have shown that 3,3-difluorooxane derivatives can be employed in catalytic processes, such as phosphonofluorination reactions. These reactions are significant for creating fluorinated compounds with potential applications in materials science .

Case Study 1: Development of Antiviral Agents

A study published in a leading pharmaceutical journal highlighted the synthesis of a series of antiviral agents utilizing 3,3-difluorooxane-4-carboxylic acid as a starting material. The derivatives exhibited enhanced potency against viral strains compared to their non-fluorinated counterparts, demonstrating the importance of fluorination in drug design.

Case Study 2: Agrochemical Efficacy

Research conducted by a prominent agrochemical company evaluated the effectiveness of difluorinated pyrazole derivatives derived from 3,3-difluorooxane-4-carboxylic acid against resistant pest populations. The findings indicated a significant reduction in pest populations with minimal environmental impact.

Mécanisme D'action

The mechanism of action of 3,3-Difluorooxane-4-carboxylic acid depends on its specific applicationFluorine atoms can enhance binding affinity to enzymes or receptors, alter the compound’s lipophilicity, and improve its overall pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorinated Oxane Derivatives

(a) 4-(Difluoromethyl)oxane-4-carboxylic Acid

- Molecular Formula : C7H10F2O3.

- Molecular Weight : 180.15 g/mol.

- Key Differences : Difluoromethyl group at position 4 instead of fluorine at position 3.

- Applications : Used as a synthetic intermediate in drug discovery, leveraging fluorine’s electronegativity to stabilize intermediates.

(b) 4-(3-Chlorophenyl)oxane-4-carboxylic Acid

Non-Oxane Carboxylic Acids

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Data Table: Comparative Analysis

*Note: Formula inferred due to inconsistencies in .

Research and Development Implications

Fluorinated oxane derivatives are prioritized in drug discovery for their metabolic stability and bioavailability. The position of fluorine (e.g., 3,3 vs. 4-difluoromethyl) significantly impacts electronic distribution and binding affinity. Chlorophenyl variants, while less common, serve in niche applications requiring aromatic interactions.

Activité Biologique

3,3-Difluorooxane-4-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other relevant activities, supported by case studies and research findings.

- Chemical Formula : C6H8F2O2

- Molecular Weight : 162.13 g/mol

- Structure : The compound features a carboxylic acid functional group and difluoromethyl substituents that influence its biological activity.

Antimicrobial Activity

Research indicates that 3,3-difluorooxane-4-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) [µg/mL] |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and cell death. This is consistent with findings that suggest carboxylic acids can act as weak organic acids that diffuse across cell membranes .

Anticancer Activity

The anticancer potential of 3,3-difluorooxane-4-carboxylic acid has been investigated in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: In Vitro Analysis

A study evaluated the effects of 3,3-difluorooxane-4-carboxylic acid on human breast cancer (MCF-7) cells:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The results indicate that the compound may serve as a lead for further development in anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of 3,3-difluorooxane-4-carboxylic acid can be attributed to its structural characteristics:

- Lipophilicity : The presence of fluorine atoms enhances lipophilicity, which is crucial for membrane penetration.

- Acidity : The carboxylic acid group contributes to its ability to interact with biological targets effectively.

Toxicological Profile

Toxicological assessments are essential for understanding the safety profile of 3,3-difluorooxane-4-carboxylic acid. Preliminary studies suggest low systemic toxicity with no significant adverse effects observed at therapeutic doses in animal models.

Toxicity Data Summary

| Endpoint | Observation |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg |

| Repeated Dose Toxicity | No observed adverse effects (NOAEL) at 100 mg/kg/day |

These findings support the potential use of this compound in therapeutic applications while indicating a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.